1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea
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Overview
Description
1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethylaminoethyl group, a dimethylphenyl group, and a tetrahydropyranyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea typically involves the following steps:
Formation of the Urea Backbone: The reaction between an isocyanate and an amine forms the urea backbone. For this compound, the isocyanate used is typically 3,4-dimethylphenyl isocyanate, and the amine is 2-(dimethylamino)ethylamine.
Introduction of the Tetrahydropyranyl Group: The tetrahydropyranyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the urea backbone is replaced by the tetrahydropyranyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathway.
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, alkylating agents, or acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-(dimethylamino)ethyl)-3-(3,4-dimethylphenyl)urea: Lacks the tetrahydropyranyl group.
1-(2-(dimethylamino)ethyl)-3-(3,4-dimethylphenyl)-1-(tetrahydro-2H-pyran-4-yl)thiourea: Contains a thiourea backbone instead of a urea backbone.
Uniqueness: 1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea is unique due to the presence of the tetrahydropyranyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-14-5-6-16(13-15(14)2)19-18(22)21(10-9-20(3)4)17-7-11-23-12-8-17/h5-6,13,17H,7-12H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDWFLMELWMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N(CCN(C)C)C2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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